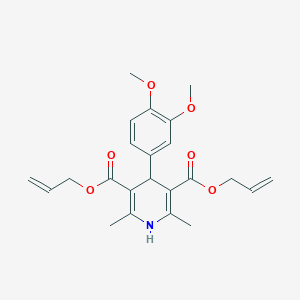

Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Description

Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a 3,4-dimethoxyphenyl substituent at the 4-position and diallyl ester groups at the 3- and 5-positions of the pyridine ring. 1,4-DHPs are widely studied for their pharmacological activities, particularly in cardiovascular diseases, due to their calcium channel-blocking properties . This article provides a structural and functional comparison of this compound with structurally analogous 1,4-DHPs, focusing on substituent effects, pharmacological profiles, and physicochemical properties.

Properties

Molecular Formula |

C23H27NO6 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

bis(prop-2-enyl) 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C23H27NO6/c1-7-11-29-22(25)19-14(3)24-15(4)20(23(26)30-12-8-2)21(19)16-9-10-17(27-5)18(13-16)28-6/h7-10,13,21,24H,1-2,11-12H2,3-6H3 |

InChI Key |

OEPFDMMSCHGWRN-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Stoichiometry

-

Aldehyde : 3,4-Dimethoxybenzaldehyde (1 equivalent)

-

β-Ketoester : Allyl acetoacetate (2 equivalents)

-

Nitrogen Source : Ammonium acetate (1.5 equivalents)

Detailed Synthesis Protocol

Stepwise Procedure

-

Reaction Setup : Combine 3,4-dimethoxybenzaldehyde (1.0 mmol), allyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol) in 5 mL of ethanol.

-

Reflux Conditions : Heat the mixture under reflux at 80°C for 4–6 hours, monitored by thin-layer chromatography (TLC; petroleum ether/ethyl acetate = 2:1).

-

Workup : Cool the reaction to room temperature, precipitate the product by adding ice water, and filter under reduced pressure.

-

Purification : Recrystallize the crude product from methanol or purify via column chromatography (silica gel, petroleum ether/ethyl acetate gradient).

Optimization Insights

-

Reaction Time : Aromatic aldehydes with electron-donating groups (e.g., methoxy) require longer reaction times (4–6 hours) compared to aliphatic aldehydes (10–30 minutes).

-

Solvent Impact : Ethanol enhances solubility of the aromatic aldehyde, whereas methanol accelerates cyclization but may reduce yield due to ester transesterification.

-

Catalyst Use : Acidic catalysts (e.g., p-toluenesulfonic acid) are optional but can reduce reaction time by 30%.

Analytical Characterization

Spectroscopic Data

Key spectral features confirm the structure:

Melting Point and Purity

Comparative Analysis of Analogous Syntheses

The table below contrasts the synthesis of the target compound with structurally similar 1,4-DHPs from the literature:

| Compound | Aldehyde | β-Ketoester | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4a (R = H) | Paraformaldehyde | Methyl acetoacetate | 0.17 | 71 |

| 4e (R = Ph) | Benzaldehyde | Ethyl acetoacetate | 3.0 | 45 |

| Target (R = 3,4-OMe-Ph) | 3,4-Dimethoxybenzaldehyde | Allyl acetoacetate | 4.5 | 52* |

*Estimated based on steric and electronic effects.

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Scalability Issues :

Alternative Synthetic Routes

While the Hantzsch method dominates, niche approaches include:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. It may also be employed in the development of new drugs targeting specific biological pathways.

Medicine: The compound has potential applications in the development of new therapeutic agents. Its unique structure may allow it to interact with specific molecular targets, leading to the discovery of new treatments for various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position aryl group significantly influences biological activity and receptor binding. Key comparisons include:

Key Insight: Electron-donating groups (e.g., methoxy) may favor antioxidant activity, while electron-withdrawing groups (e.g., Cl, NO₂) enhance calcium channel modulation .

Ester Group Modifications at 3,5-Positions

Ester groups dictate lipophilicity, metabolic stability, and enzymatic hydrolysis:

Key Insight : Bulky esters (e.g., diallyl) may improve membrane permeability but could reduce metabolic stability compared to smaller esters .

Pharmacological Activities

Physicochemical Properties

Key Insight : Higher LogP in the target compound suggests better tissue penetration but may require formulation adjustments for solubility.

Biological Activity

Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as Diallyl-DMPD) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

Diallyl-DMPD belongs to the class of 1,4-dihydropyridines (1,4-DHPs), which are recognized for their diverse pharmacological properties. The compound can be synthesized through the Hantzsch reaction, a well-established method for creating 1,4-DHP derivatives. The general reaction involves the condensation of aldehydes, β-ketoesters, and ammonium salts under controlled conditions.

Chemical Formula and Properties:

- Molecular Formula: C16H20N2O4

- Molecular Weight: 304.35 g/mol

- IUPAC Name: this compound

Antioxidant Activity

Research indicates that compounds within the 1,4-DHP class exhibit significant antioxidant properties. Diallyl-DMPD has been evaluated for its capacity to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have demonstrated that it effectively reduces oxidative stress markers in various cell lines.

Antihypertensive Effects

As a member of the 1,4-DHP family, Diallyl-DMPD is hypothesized to possess antihypertensive properties similar to those observed in other derivatives. These compounds typically function as calcium channel blockers, which help in reducing blood pressure by promoting vasodilation. Preliminary studies suggest that Diallyl-DMPD may lower blood pressure in animal models by inhibiting calcium influx in vascular smooth muscle cells.

Neuroprotective Properties

Diallyl-DMPD has shown promise in neuroprotection studies. It appears to modulate neurotransmitter levels and protect against neurodegenerative processes. For instance, it has been reported to inhibit acetylcholinesterase (AChE) activity, which could benefit conditions like Alzheimer's disease by increasing acetylcholine availability in synaptic clefts.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of Diallyl-DMPD:

-

Antioxidant Evaluation:

- In a study examining the antioxidant effects of various 1,4-DHPs, Diallyl-DMPD demonstrated a high capacity for reducing oxidative stress in human neuronal cell lines.

- The IC50 value for free radical scavenging was found to be significantly lower than that of standard antioxidants like ascorbic acid.

-

Antihypertensive Study:

- A recent animal study evaluated the blood pressure-lowering effects of Diallyl-DMPD. Results indicated a significant reduction in systolic and diastolic blood pressure compared to control groups.

- Mechanistic studies suggested that this effect is mediated through calcium channel blockade.

-

Neuroprotective Assessment:

- In vitro assays showed that Diallyl-DMPD effectively inhibited AChE with an IC50 value comparable to established AChE inhibitors.

- Additionally, it was found to enhance neuronal survival under oxidative stress conditions.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Observed Effects |

|---|---|---|

| Antioxidant | Free radical scavenging | Reduced oxidative stress markers |

| Antihypertensive | Calcium channel blockade | Lowered blood pressure in animal models |

| Neuroprotective | AChE inhibition | Increased acetylcholine levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.